molecular formula C10H11NO B075218 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS No. 1127-74-8

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Cat. No. B075218
CAS RN: 1127-74-8
M. Wt: 161.2 g/mol
InChI Key: NKRKBYFBKLDCFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives has been explored through various methods. A notable approach involves the silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the formation of the tetrahydro-benzo[b]azepin-2-one ring system, which is a structurally related compound (Pauvert, Dupont, & Guingant, 2002). Another method includes the condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine, further supported by X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives can be elucidated through techniques such as X-ray diffraction. This analysis provides insights into the crystalline structures and conformation of these compounds. For example, the synthesis and X-ray diffraction data of various derivatives revealed their crystallization in different systems and the refinement of unit-cell parameters, demonstrating the versatility and structural diversity within this class of compounds (Macías et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives encompasses a range of transformations. These include reactions to introduce various functional groups, demonstrating the scaffold's versatility for further derivatization. A novel class of derivatives has been synthesized and evaluated as inhibitors, highlighting the potential pharmacological applications of these compounds (Annedi et al., 2012).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Ihnatenko et al. (2021) synthesized (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, and determined its structure through X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
  • Pharmacological Applications :

  • Anticonvulsant Activity :

    • Huang et al. (2018) synthesized a series of novel 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivatives and evaluated their anticonvulsant activity. One compound in particular showed significant activity in tests (Huang, Chen, Han, & Piao, 2018).
  • Synthesis Techniques :

    • A facile access to the 1,5-Dihydro- and 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one ring systems was reported by Pauvert et al. (2002), using a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide (Pauvert, Dupont, & Guingant, 2002).
  • Lipase-Mediated Synthesis :

    • Zhou et al. (2015) used Novozyme 435 lipase for the enantioselective acylation of racemic tetrahydro-1H-benzo[b]azepin-5-ols, demonstrating a mild, metal-free approach to synthesize these compounds (Zhou, Zheng, Cui, Han, & Chen, 2015).

properties

IUPAC Name

1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRKBYFBKLDCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303976
Record name 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

CAS RN

1127-74-8
Record name 1127-74-8
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Record name 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
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Synthesis routes and methods I

Procedure details

Polyphosphoric acid (25 g) was heated at 100° C. under nitrogen until it could be stirred. 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one from Example E5.4 (2.6 g, 8.26 mmol) was added portionwise and the reaction mixture was heated at 100° C. for 1.5 h. It was poured into ice and basified with 2M NaOH(aq). The aqueous layer was extracted twice with dichloromethane. The organic extracts were combined, washed with brine, dried and reduced in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 40% EtOAc:60% hexane) to yield the title compound (1.05 g, 79%).
[Compound]
Name
Polyphosphoric acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Crude compound 72 (0.71 g, 4.3 mmol) was dissolved in 40 mL of dry THF under N2, stirred for 30 min at RT and then cooled down to 0° C. NaH (60% in mineral oil, 0.224 g, 5.5 mmol) was added to the ice-cold solution which became a yellowish suspension. The formed suspension was stirred for 40 min at 0° C. and then 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (0.89 g, 4.3 mmol) was added as a solution in 4 mL of dry THF. The reaction mixture was stirred at RT for 16 h. The work-up, the same as for compound 5, gave crude material which was purified by flash chromatography (CH2Cl2/EtOAc) giving 0.56 g of the crude product. Pumping the crude product under high vacuum over P4O10 at 45° C. for 4 h removed the co-crystallized EtOAc to yield the desired product 73 (36%): MS: m/z+ 340.1 [M+H]+; Anal. Calcd (found) for C19H17NOS2: C, 67.22 (67.18); H, 5.05 (5.11); N, 4.13 (4.08); S, 18.89 (18.70).
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.224 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0.89 g
Type
reactant
Reaction Step Three
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Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 71 (1.75 g, 13.0 mmol) was dissolved in 40 mL of dry Et2O under N2 and the solution was cooled to 40° C. nBuLi (2.5 M solution in hexane, 5.7 mL, 14.3 mmol) was added and the reaction mixture was allowed to warm up to 0° C. during 1 h and then sulfur (0.414 g, 13.0 mmol) was added in one portion. The solution was allowed to slowly warm up to RT over 3 h. Excess of 10% HCl was added and the reaction mixture was stirred for 20 min. The thiol was extracted with ether, washed with brine, dried over Na2SO4 and concentrated to afford 2.0 g of crude compound 72 which was used in the next step without further purification. 2-(Benzo[b]thiophen-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (73): Crude compound 72 (0.71 g, 4.3 mmol) was dissolved in 40 mL of dry THF under N2, stirred for 30 min at RT and then cooled down to 0° C. NaH (60% in mineral oil, 0.224 g, 5.5 mmol) was added to the ice-cold solution which became a yellowish suspension. The formed suspension was stirred for 40 min at 0° C. and then 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (0.89 g, 4.3 mmol) was added as a solution in 4 mL of dry THF. The reaction mixture was stirred at RT for 16 h. The work-up, the same as for compound 5, gave crude material which was purified by flash chromatography (CH2Cl2/EtOAc) giving 0.56 g of the crude product. Pumping the crude product under high vacuum over P4O10 at 45° C. for 4 h removed the co-crystallized EtOAc to yield the desired product 73 (36%): MS: m/z+ 340.1 [M+H]+; Anal. Calcd (found) for C19H17NOS2: C, 67.22; (67.18), H, 5.05; (5.11), N, 4.13; (4.08), S, 18.89; (18.70).
[Compound]
Name
Compound 71
Quantity
1.75 g
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
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Reaction Step One
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5.7 mL
Type
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0.414 g
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Name
2-(Benzo[b]thiophen-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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0 (± 1) mol
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Reaction Step Five
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0.71 g
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40 mL
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Quantity
0.224 g
Type
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[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0.89 g
Type
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4 mL
Type
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To preheated polyphosphoric acid (PPA, 220 g) at 70-80° C. was added 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (50.0 g, 0.16 mol). The mixture was stirred for 3.0 h at the same temperature and then poured into ice water. After the pH was adjusted to about 8-9 by adding aq NaOH, the mixture was extracted with ethyl acetate. The organic layer was separated, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography (eluent, 3:1 n-hexanes:ethyl acetate) to give 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (22 g).
[Compound]
Name
polyphosphoric acid
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Reactant of Route 3
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Reactant of Route 4
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Reactant of Route 5
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
Reactant of Route 6
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Citations

For This Compound
4
Citations
HL Zhang, C Zhang, CH Pei, MN Han… - Journal of applied …, 2019 - academic.oup.com
Aims We aimed to explore Yarrowia lipolytica carbonyl reductases as effective biocatalysts and to develop efficient asymmetric reduction systems for chiral alcohol synthesis. Methods …
Number of citations: 10 academic.oup.com
Y Liao, Z Ye, M Qian, X Wang, Y Guo, G Han… - Organic & …, 2020 - pubs.rsc.org
Bacterial infection is a major threat to the health and life of humans due to the development of drug resistance, which is related to biofilm formation. Nitric oxide (NO) has emerged as an …
Number of citations: 4 pubs.rsc.org
MK Sethi, VS Rawat, J Thirunavukarasu… - Advances in …, 2014 - downloads.hindawi.com
2.1. Materials and Methods. All the chemicals are commercially available and used without purification. The 1 H NMR was recorded in DMSO at 300 MHz on a Bruker 300 MHz Fourier …
Number of citations: 2 downloads.hindawi.com
S Caron - Practical Synthetic Organic Chemistry: Reactions …, 2011 - Wiley Online Library
This chapter contains sections titled: Introduction Vaprisol® (Conivaptan Hydrochloride) Aptivus® (Tipranavir) Emend® (Aprepitant) Sutent® (Sunitinib Malate) Conclusion …
Number of citations: 1 onlinelibrary.wiley.com

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